4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride

Catalog No.
S13652879
CAS No.
42365-61-7
M.F
C8H8Cl2F3N
M. Wt
246.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-(trifluoromethyl)benzylamine hydrochlor...

CAS Number

42365-61-7

Product Name

4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.05 g/mol

InChI

InChI=1S/C8H7ClF3N.ClH/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-3H,4,13H2;1H

InChI Key

LJLRLDPIDZMGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)C(F)(F)F)Cl.Cl

4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride is an organic compound with the chemical formula C₈H₈ClF₃N·HCl and a molecular weight of 209.60 g/mol. This compound features a benzylamine structure with a chloro group at the para position and a trifluoromethyl group at the meta position. Its CAS number is 62039-92-3, and it is classified as a hazardous substance due to its toxicity and corrosive properties .

The chemical behavior of 4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride is characterized by its reactivity with various electrophiles and nucleophiles. It can undergo:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for reactions with electrophiles.
  • Acid-Base Reactions: Being a basic amine, it can react with acids to form salts, such as the hydrochloride form.
  • Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions, although such reactions are less common due to the stability of the trifluoromethyl moiety.

Research indicates that 4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride exhibits significant biological activity, particularly in pharmacological applications. It has shown potential as:

  • Anticancer Agent: Some studies suggest it may inhibit certain cancer cell lines.
  • Neuroactive Compound: Its structural characteristics allow it to interact with neurotransmitter systems, potentially influencing neurological functions .

The synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available chlorinated aromatic compounds and trifluoromethylating agents.
  • Electrophilic Aromatic Substitution: The introduction of the chloro group occurs via electrophilic aromatic substitution on a benzene ring.
  • Amine Formation: The final step involves the reduction of nitro or other appropriate functional groups to form the amine.
  • Hydrochloride Salt Formation: The amine can be treated with hydrochloric acid to yield the hydrochloride salt form, enhancing its solubility and stability.

These methods may vary based on desired purity and yield .

4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride has several applications:

  • Pharmaceutical Industry: Used as an intermediate in drug synthesis due to its unique structural features.
  • Chemical Research: Employed in studies investigating structure-activity relationships in medicinal chemistry.
  • Agricultural Chemicals: Potentially utilized in developing agrochemicals owing to its biological activity against pests or diseases .

Interaction studies have highlighted that 4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride may interact with various biological targets, including:

  • Enzymes: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptors: The compound's structure suggests possible interactions with neurotransmitter receptors, although detailed studies are required to elucidate these mechanisms .

Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with 4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Chloro-4-methoxybenzylamineMethoxy group instead of trifluoromethylDifferent electronic properties affecting reactivity
4-TrifluoromethylbenzylamineLacks chlorine substituentMore hydrophobic; different biological activity
4-ChloroanilineSimple aniline structure without trifluoromethylMore toxic; less complex interactions

These compounds illustrate variations in electronic properties and biological activities, highlighting the uniqueness of 4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride in terms of both structure and potential applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

244.9985891 g/mol

Monoisotopic Mass

244.9985891 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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